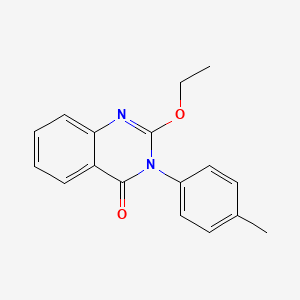

2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

828273-80-9 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

2-ethoxy-3-(4-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C17H16N2O2/c1-3-21-17-18-15-7-5-4-6-14(15)16(20)19(17)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |

InChI Key |

ZOAGDXOBZIKXDE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 3 P Tolyl Quinazolin 4 3h One and Its Analogues

Classical Condensation Approaches to the Quinazolinone Core

The foundational methods for assembling the quinazolinone ring system rely on condensation and cyclization reactions using readily available starting materials. These approaches are valued for their reliability and have been refined over many decades.

Synthesis from Anthranilic Acid Derivatives

Anthranilic acid is a cornerstone precursor for a multitude of quinazolinone syntheses. A general and adaptable strategy involves a one-pot, multi-component reaction. In a plausible pathway to the target compound, anthranilic acid can be reacted with triethyl orthoformate in the presence of an acid catalyst. researchgate.net This reaction forms an intermediate imidic ester. The subsequent addition of p-toluidine (B81030) to the reaction mixture leads to the formation of an amidine, which then undergoes intramolecular cyclization with the elimination of water to yield the final 2-ethoxy-3-(p-tolyl)quinazolin-4(3H)-one.

Microwave-assisted protocols have also been shown to efficiently promote the condensation of anthranilic acids with various reagents, significantly reducing reaction times and often improving yields. ijprajournal.comijarsct.co.in

Table 1: Representative Synthesis from Anthranilic Acid

| Step | Starting Materials | Reagents & Conditions | Intermediate/Product |

|---|

Cyclization Reactions Involving Isatoic Anhydride (B1165640) Precursors

Isatoic anhydride is another highly versatile and popular starting material for quinazolinone synthesis due to its reactivity with nucleophiles. researchgate.net The synthesis typically begins with the nucleophilic attack of an amine on the anhydride. For the target molecule, isatoic anhydride is first reacted with p-toluidine. This reaction opens the anhydride ring to form an intermediate, 2-amino-N-(p-tolyl)benzamide, upon decarboxylation. sciencemadness.org

Following the formation of this key benzamide (B126) intermediate, a second step is required to introduce the C2 and ethoxy components and facilitate cyclization. This is commonly achieved by reacting the 2-amino-N-(p-tolyl)benzamide with a reagent such as diethyl carbonate or ethyl chloroformate, which provides the necessary carbonyl and ethoxy groups for the final ring closure. Multi-component reactions involving isatoic anhydride, an amine, and a third reactant under the influence of a catalyst are also a common strategy for building substituted quinazolinones in a single pot. nih.govresearchgate.net

Table 2: General Synthetic Scheme from Isatoic Anhydride

| Step | Starting Materials | Reagents & Conditions | Intermediate |

|---|---|---|---|

| 1 | Isatoic anhydride, p-Toluidine | Heat, Toluene (B28343) (reflux) | 2-Amino-N-(p-tolyl)benzamide |

Utilizing N-Acylanthranilates as Key Intermediates

One of the most effective and widely documented routes for preparing 2,3-disubstituted quinazolin-4(3H)-ones proceeds through a benzoxazinone (B8607429) intermediate. ijprajournal.com This pathway begins with the acylation of anthranilic acid. To obtain the desired 2-ethoxy substitution, anthranilic acid is reacted with a reagent like ethyl chloroformate or diethyl pyrocarbonate to yield N-(ethoxycarbonyl)anthranilic acid.

This N-acylanthranilate is then cyclized, typically by heating with a dehydrating agent such as acetic anhydride, to form the highly reactive intermediate, 2-ethoxy-4H-3,1-benzoxazin-4-one. nih.govbibliomed.org This benzoxazinone is a superior acylating agent and readily reacts with primary amines. The final step involves the condensation of the 2-ethoxy-4H-3,1-benzoxazin-4-one with p-toluidine. The reaction, often carried out in boiling ethanol (B145695), proceeds via nucleophilic attack of the amine on the C4 carbonyl, followed by ring opening and subsequent recyclization to afford this compound in good yield. mdpi.com

Table 3: Synthesis via Benzoxazinone Intermediate

| Step | Starting Material | Reagents & Conditions | Intermediate |

|---|---|---|---|

| 1 | Anthranilic acid | Ethyl chloroformate, Pyridine | N-(Ethoxycarbonyl)anthranilic acid |

| 2 | N-(Ethoxycarbonyl)anthranilic acid | Acetic anhydride, Heat | 2-Ethoxy-4H-3,1-benzoxazin-4-one |

Advanced and Sustainable Synthetic Strategies

In recent years, the field of organic synthesis has moved towards developing more efficient, atom-economical, and environmentally benign methodologies. This has led to the emergence of catalytic approaches for the construction of complex heterocyclic systems like quinazolinones.

Catalytic Transformations for Quinazolinone Formation

Catalytic methods offer significant advantages over classical approaches, including milder reaction conditions, higher yields, and broader functional group tolerance.

Transition-metal catalysis has become an indispensable tool for the synthesis of quinazolines and quinazolinones. rsc.orgnih.govnih.gov These reactions provide novel pathways for forming the key C-N and C-C bonds of the heterocyclic core. Common strategies include palladium- or copper-catalyzed intramolecular or intermolecular coupling reactions.

For a molecule like this compound, a hypothetical catalytic approach could involve the coupling of a pre-functionalized benzene (B151609) derivative. For instance, a copper-catalyzed reaction could couple a 2-halobenzamide with an appropriate nitrogen source and a C2 fragment. Another advanced strategy is the acceptorless dehydrogenative coupling (ADC), which offers an atom-economical route by forming the heterocyclic ring through C-H/N-H bond activation and the liberation of hydrogen gas. researchgate.net While specific literature examples for the catalytic synthesis of this compound are not abundant, the general principles of these catalytic systems provide a framework for future synthetic designs targeting this and related structures.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Anthranilic acid |

| p-Toluidine |

| Triethyl orthoformate |

| Isatoic anhydride |

| 2-Amino-N-(p-tolyl)benzamide |

| Diethyl carbonate |

| Ethyl chloroformate |

| N-(Ethoxycarbonyl)anthranilic acid |

| Acetic anhydride |

| 2-Ethoxy-4H-3,1-benzoxazin-4-one |

| Diethyl pyrocarbonate |

| Ethanol |

| Pyridine |

| Sulfuric acid |

Organocatalytic Systems in Quinazolinone Synthesis

Organocatalysis has emerged as a powerful tool in the synthesis of quinazolinones, offering a sustainable alternative to metal-based catalysis. nih.govresearchgate.net These methods often utilize small organic molecules to catalyze reactions, which are typically less toxic, more stable, and readily available. nih.gov Various organocatalysts, including acids and bases, have been employed to facilitate the construction of the quinazolinone core. frontiersin.orgnih.gov

For instance, p-toluenesulfonic acid (p-TSA) has been effectively used in grinding-assisted, solvent-free syntheses of diverse quinazolinone derivatives. frontiersin.org Acetic acid has also been demonstrated as an efficient catalyst in one-pot, three-component reactions for the synthesis of spiro-fused quinazolinones. frontiersin.orgnih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) as a base catalyst has been reported in the microwave-assisted, metal-free synthesis of quinazolin-2,4-diones. frontiersin.org These organocatalytic approaches are valued for their operational simplicity, high efficiency, and reduced environmental impact. nih.gov

| Catalyst | Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |

| p-Toluenesulfonic acid (p-TSA) | Isatins, 1,2,3,4-tetrahydroisoquinolines | Toluene, 120°C, with TBHP as oxidant | Tetracyclic quinazolinones | 52-82 | frontiersin.org |

| Acetic acid | Isatoic anhydride, aryl amines, cyclic ketones | Solvent-free, 10 mol% catalyst | Spiro-fused quinazolinones | 81-97 | frontiersin.orgnih.gov |

| 4-Dimethylaminopyridine (DMAP) | 2-Aminobenzamides, di-tert-butyl dicarbonate | Microwave irradiation (30 min) or room temperature (12 h) | Quinazolin-2,4-diones | Poor to excellent | frontiersin.org |

Heterogeneous Catalysis for Green Synthesis

Heterogeneous catalysis offers significant advantages for the green synthesis of quinazolinones, primarily due to the ease of catalyst recovery and reuse, which minimizes waste and reduces costs. semanticscholar.orgresearchgate.net These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.

Several heterogeneous catalysts have been developed for quinazolinone synthesis. For example, a recyclable heteropoly acid catalyst, H5PV2Mo10O40/SiO2, has been used for the one-pot multicomponent synthesis of quinazolinone derivatives from aromatic aldehydes and anthranilamide in ethanol at room temperature, resulting in high yields and short reaction times. semanticscholar.org Another approach involves an acetic acid-functionalized magnetic silica-based catalyst for the synthesis of quinazolinone derivatives in water at room temperature. nih.govproquest.com The magnetic nature of the catalyst allows for easy separation using an external magnet. Furthermore, graphene oxide nanosheets have been employed as a carbocatalyst for the synthesis of quinazolin-4(3H)-ones in an aqueous medium. rsc.org

| Catalyst | Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |

| H5PV2Mo10O40/SiO2 | Aromatic aldehydes, anthranilamide | Ethanol, room temperature | 2-Substituted quinazolinones | High | semanticscholar.org |

| Acetic acid-functionalized magnetic silica (B1680970) | Diaminoglyoxime, anthranilic acid/methyl 2-amino benzoate | Water, room temperature | Quinazolinones, bisquinazolinone, oxadiazole quinazolinones | Not specified | nih.govproquest.com |

| Graphene Oxide nanosheets | Anthranilamide, aldehyde/ketone | Water, room temperature, with oxone | Quinazolin-4(3H)-ones | Not specified | rsc.org |

| SBA-15@Ellagic acid | Not specified | Not specified | 4-Oxo-quinazoline derivatives | 78-96 | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions, including the synthesis of quinazolinones. nih.govnih.gov Microwave irradiation can lead to rapid heating, often resulting in significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net

The Niementowski quinazoline (B50416) synthesis, a common method for forming the 3H-quinazolin-4-one ring, traditionally requires high temperatures and long reaction times. nih.gov Microwave assistance has been shown to improve this process significantly. nih.gov For instance, the synthesis of 2,3-disubstituted quinazolin-4-(3H)-ones has been achieved in a one-pot reaction from anthranilic acid, acid chlorides, and primary amines under microwave conditions in 7-10 minutes. researchgate.net Solvent-free microwave-assisted synthesis of quinazolines has also been reported, further enhancing the green credentials of this methodology. nih.gov Iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water under microwave irradiation is another efficient method for producing quinazolinone derivatives. sci-hub.cat

| Reactants | Catalyst/Conditions | Reaction Time | Product Type | Yield (%) | Reference |

| Anthranilic acid, acid chlorides, primary amines | Microwave irradiation | 7-10 min | 2,3-Disubstituted quinazolin-4-(3H)-ones | Good | researchgate.net |

| 2-(o-Aminophenyl)-4(3H)-quinazolinone, ortho-esters | Solvent-free, microwave irradiation | Short | 6-Substituted quinazolino[4,3-b]quinazolin-8-ones | High | nih.gov |

| 2-Halobenzoic acids, amidines | Iron-catalyzed, microwave, in water | 30 min | Quinazolinone derivatives | Moderate to high | sci-hub.cat |

| Anthranilic amide, aldehydes/ketones | SbCl3, microwave, solvent-free | Several minutes | Quinazolin-4(3H)-one derivatives | Good to excellent | researchgate.net |

Ultrasound-Mediated Chemical Reactions

Ultrasound irradiation has been recognized as an effective method for promoting organic reactions, a field known as sonochemistry. researchgate.netiau.ir The application of ultrasound can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. researchgate.net This technique is considered a green chemistry approach as it can lead to shorter reaction times and better energy efficiency compared to conventional methods. ijsrch.com

In the context of quinazolinone synthesis, ultrasound has been used to facilitate multi-component reactions. For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been achieved through a one-pot, three-component coupling of isatoic anhydride, an aldehyde, and an amine or ammonium (B1175870) acetate (B1210297), promoted by Pt-MWCNTs nanocomposites under ultrasound irradiation. researchgate.net Another study reported the use of mesoporous CoAl2O4 spinel nanocrystals as a catalyst for the synthesis of quinazolinones under ultrasonic conditions at 45°C. iau.ir The use of ultrasound has been shown to guide the reaction pathway in the synthesis of 4-tosyl quinazoline derivatives. nih.gov

| Catalyst | Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |

| Pt-MWCNTs nanocomposites | Isatoic anhydride, aldehyde, ammonium acetate/primary amine | Ultrasound irradiation (35 kHz, 90 W) | 2,3-Dihydroquinazolin-4(1H)-one derivatives | Good | researchgate.net |

| Mesoporous CoAl2O4 spinel nanocrystals | Benzaldehydes, isatoic anhydride, primary aromatic amine/ammonium acetate | Ultrasound irradiation, 45°C | Quinazolinones | Good | iau.ir |

| Copper iodide | 2-Iodoaniline, tosyl methyl isocyanide | Ultrasound irradiation, THF, 30 min | 4-Tosyl quinazolines | Good | nih.gov |

Flow Chemistry Applications in Scalable Synthesis

Flow chemistry, or continuous flow processing, has gained significant traction as a powerful tool for the synthesis of organic compounds, including heterocycles like quinazolinones. uc.ptresearchgate.net This technology offers several advantages over traditional batch processing, such as enhanced safety, better process control, higher reproducibility, and easier scalability. uc.pt The modular nature of flow chemistry systems allows for the coupling of different reactors and in-line purification, making it a versatile approach for multi-step syntheses. uc.pt

Solvent-Free and Solvent-Reduced Methodologies

The reduction or elimination of organic solvents in chemical synthesis is a key principle of green chemistry. Solvent-free or solvent-reduced methodologies for quinazolinone synthesis have been developed to minimize environmental impact and simplify product purification. cdnsciencepub.comslideshare.netcdnsciencepub.com

One approach involves conducting reactions under solvent-free conditions using a solid support as a catalyst. For example, the synthesis of quinazolin-4(3H)-ones has been achieved by reacting anthranilic acid with various amides on montmorillonite (B579905) K-10 clay under solvent-free conditions. cdnsciencepub.com This clay catalyst proved to be efficient and reusable. slideshare.net Microwave-assisted synthesis is often combined with solvent-free conditions to further enhance reaction efficiency. nih.govresearchgate.net For example, the condensation of anthranilic amide with aldehydes or ketones can be catalyzed by SbCl3 under solvent-free microwave irradiation to produce quinazolin-4(3H)-one derivatives in high yields within minutes. researchgate.net

Electrochemical Synthesis Approaches

Electrochemical synthesis represents an environmentally benign and sustainable method for constructing chemical bonds, as it uses electrons as reagents, thereby avoiding the need for chemical oxidants or reductants. nih.govacs.org This approach has been successfully applied to the synthesis of quinazolinones.

Anodic oxidation can be used to synthesize quinazolines and quinazolinones via a C(sp3)-H amination/C-N cleavage pathway. nih.govacs.org This method can be carried out in aqueous media under mild conditions, offering a green and facile route to the desired products. nih.govacs.org Another electrochemical method involves the acid-catalyzed cyclization of 2-aminobenzamides using carbon and aluminum electrodes. This process offers a broad substrate scope and good functional group tolerance, using acetic acid as an inexpensive electrolyte at room temperature. arkat-usa.org More recently, a highly selective electrochemical method for the synthesis of (Z)-quinazolinone oximes has been developed via the direct electrooxidation of primary amines. acs.org

| Method | Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |

| Anodic direct oxidation | o-Carbonyl-substituted anilines, amines | Undivided cell, Pt electrodes, NH4PF6 in DMSO/H2O, 80°C | Quinazolines and quinazolinones | High | nih.govacs.org |

| Acid-catalyzed cyclization | 2-Aminobenzamides, (benz)aldehydes | Carbon and aluminum electrodes, acetic acid in MeOH, room temperature | 4-Quinazolinone derivatives | 58-87 | arkat-usa.org |

| Direct electrooxidation of primary amines | Not specified | Undivided cell, constant current, open-air | (Z)-Quinazolinone oximes | Good | acs.org |

Functionalization and Derivatization Strategies

The structure of this compound offers several sites for chemical modification: the C-2 position of the quinazolinone ring, the N-3 substituted p-tolyl moiety, and the benzo-fused ring. Each of these sites can be selectively targeted to generate a library of analogues with diverse properties.

The ethoxy group at the C-2 position serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. The C-2 carbon is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the ethoxy group. This strategy is a common and effective method for creating diversity in quinazoline derivatives. mdpi.com

Key transformations at the C-2 position include:

Amination: Reaction with primary or secondary amines can replace the ethoxy group to form 2-amino-3-(p-tolyl)quinazolin-4(3H)-ones. This is a widely used method to introduce basic side chains, which can be crucial for biological activity and improving solubility. mdpi.com

Hydrazinolysis: Treatment with hydrazine (B178648) can yield 2-hydrazinyl derivatives, which are valuable intermediates for synthesizing more complex heterocyclic systems like triazolo-quinazolines.

Thionation: While reactions with agents like phosphorus pentasulfide (P₂S₅) are more commonly known to convert the C-4 carbonyl to a thiocarbonyl, modifications at the C-2 position can also be influenced by such reagents under specific conditions. nih.gov

C-C Bond Formation: Organometallic reagents can potentially be used to displace the ethoxy group and form a new carbon-carbon bond, introducing alkyl or aryl substituents at the C-2 position.

The reactivity of the C-2 position allows for the generation of a diverse set of analogues from a common intermediate.

| Reagent/Nucleophile | Resulting C-2 Substituent | Product Class | Reference Concept |

|---|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | -NR¹R² | 2-Aminoquinazolinone | mdpi.com |

| Hydrazine (N₂H₄) | -NHNH₂ | 2-Hydrazinylquinazolinone | nih.gov |

| Alcohols/Phenols (R-OH) | -OR (Alkoxy/Aryloxy) | 2-Alkoxy/Aryloxyquinazolinone | nih.gov |

The p-tolyl group attached at the N-3 position is amenable to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents already present on the ring: the methyl group and the quinazolinone moiety.

The methyl group is an activating, ortho-, para-directing group.

The quinazolinone ring, connected via a nitrogen atom, is generally a deactivating group due to the electron-withdrawing nature of the adjacent carbonyl group.

The interplay of these effects dictates that incoming electrophiles will preferentially substitute at the positions ortho to the activating methyl group (C-2' and C-6' of the tolyl ring). Common electrophilic substitution reactions that can be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid catalyst for bromination or Cl₂ for chlorination to introduce halogen atoms.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

These modifications allow for fine-tuning of the electronic and steric properties of the N-3 substituent.

The benzo-fused portion of the quinazolinone core can also undergo electrophilic aromatic substitution. The directing effects of the heterocyclic part of the molecule determine the position of substitution. The amide carbonyl at C-4 is electron-withdrawing, directing incoming electrophiles primarily to the C-6 and C-8 positions. nih.gov This allows for the synthesis of a range of substituted derivatives.

Common reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine at positions 6 and/or 8 is a well-established method to enhance the biological activity of quinazolinones. nih.gov

Nitration: The introduction of a nitro group, typically at the C-6 or C-7 position, provides a handle for further functionalization, such as reduction to an amino group. mdpi.com

Sulfonation: Can be achieved to introduce sulfonic acid groups, which can alter the solubility and electronic properties of the molecule.

| Reaction | Reagents | Typical Position(s) of Substitution | Reference Concept |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6, 7, or 8 | mdpi.com |

| Bromination | Br₂/FeBr₃ | 6 and/or 8 | nih.gov |

| Chlorination | Cl₂/AlCl₃ | 6 and/or 8 | mdpi.com |

| Sulfonation | Fuming H₂SO₄ | 6 or 8 | General Aromatic Chemistry |

Optimization of Reaction Conditions and Process Parameters

The efficiency, selectivity, and outcome of synthetic transformations involving quinazolinones are highly dependent on reaction conditions. Careful optimization of parameters such as temperature, pressure, and solvent is critical for achieving high yields and desired product profiles.

Temperature is a critical parameter in the synthesis of quinazolinone derivatives. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products or decomposition.

Conventional Heating: Studies have shown a direct correlation between temperature and yield in copper-catalyzed quinazolinone synthesis. For instance, increasing the temperature from 60 °C to 80 °C improved the product yield from 83.1% to 96.5%. acs.org No reaction was observed at a lower temperature of 30 °C, highlighting the need for thermal energy to overcome the activation barrier. acs.org

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. nih.gov This technique allows for rapid heating to temperatures and pressures far above the boiling point of the solvent, significantly reducing reaction times and often improving yields. nih.govijprajournal.com For example, one-pot syntheses that combine multiple steps can be efficiently carried out at temperatures up to 250°C under microwave conditions. ijprajournal.com The ability to precisely control temperature and power is a key advantage of modern microwave reactors. nih.gov In some cases, the choice of temperature can even dictate the reaction pathway, leading to different products. One study found that reacting at 100 °C yielded a dihydroquinazolinone, whereas increasing the temperature to 120 °C favored the formation of the fully aromatic quinazolinone. researchgate.net

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 30 | 6 | No Reaction |

| 2 | 60 | 6 | 83.1 |

| 3 | 70 | 6 | 91.4 |

| 4 | 80 | 6 | 96.5 |

The choice of solvent plays a crucial role in the synthesis of quinazolinone derivatives, influencing solubility, reaction rates, and even the regioselectivity of reactions. nih.govresearchgate.net The polarity, protic/aprotic nature, and coordinating ability of the solvent can stabilize different transition states and intermediates, thereby directing the reaction toward a specific product.

Solvent Polarity: In reactions of 2-ethoxy-4(3H)quinazolinone with halides, the solvent can determine whether alkylation occurs at the N-3 position or the O-4 position (after tautomerization). nih.govresearchgate.net This highlights the significant role of the solvent in controlling the reaction pathway.

Aprotic vs. Protic Solvents: Aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are commonly used. DMSO can sometimes act not only as a solvent but also as an oxidant in certain quinazolinone syntheses. researchgate.netresearchgate.net Protic solvents like ethanol may participate in the reaction or favor different reaction pathways compared to aprotic media.

Solvent-Free Conditions: In some cases, performing reactions under solvent-free (neat) conditions, often with heating, can be an efficient and environmentally friendly approach. The reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with ammonium acetate to form the quinazolinone precursor can be performed by fusing the reactants without a solvent. nih.govresearchgate.net

The selection of an appropriate solvent is therefore a critical step in the optimization of any synthetic procedure for producing or functionalizing this compound.

| Solvent Type | Typical Examples | Potential Impact on Quinazolinone Synthesis | Reference Concept |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally good for nucleophilic substitutions; can favor specific product isomers. DMSO can also act as an oxidant. | nih.govresearchgate.netresearchgate.net |

| Polar Protic | Ethanol, Methanol (B129727), Water | Can solvate ions effectively; may participate in reactions (e.g., as a nucleophile). | mdpi.com |

| Nonpolar | Toluene, Xylene, Dioxane | Used for reactions requiring high temperatures; solubility of starting materials can be a limiting factor. | nih.gov |

| Solvent-Free | N/A (neat reaction) | Environmentally friendly; can be efficient for condensation reactions at high temperatures. | nih.govresearchgate.net |

Reagent Stoichiometry and Purity Considerations

The stoichiometry of reagents is a critical parameter that significantly influences the yield and purity of the final product, this compound. Careful control of the molar ratios of reactants is essential to drive the reaction to completion while minimizing the formation of byproducts.

In the initial step of forming the quinazolinone ring from a benzoxazinone precursor, such as 2-ethoxy(4H)-3,1-benzoxazin-4-one, an equimolar or slight excess of the nitrogen source (e.g., ammonium acetate or p-toluidine) is typically used. For instance, the fusion of 2-ethoxy(4H)-3,1-benzoxazin-4-one with ammonium acetate is often carried out using a 1:1 molar ratio to synthesize the intermediate 2-ethoxy-4(3H)quinazolinone. nih.gov

When introducing the p-tolyl group at the 3-position, the stoichiometry between the 2-ethoxy-4(3H)quinazolinone intermediate and the p-tolylating agent (e.g., a p-tolyl halide or boronic acid) is crucial. In many synthetic procedures for analogous 3-substituted quinazolinones, a slight excess (1.1 to 1.5 equivalents) of the substituting agent is employed to ensure complete conversion of the starting quinazolinone. The use of a suitable base, often in stoichiometric or excess amounts, is also common to facilitate the reaction.

The purity of the starting materials and reagents directly impacts the purity of the final compound. It is imperative to use reagents of high purity to avoid the introduction of impurities that may be difficult to remove in later stages. For example, the anthranilic acid or its derivatives used in the initial cyclization should be free from isomeric impurities. Solvents should be of appropriate grade and dried if necessary, as the presence of water can lead to unwanted side reactions, such as hydrolysis of intermediates. Purification of intermediates at each step, often through recrystallization or chromatography, is a standard practice to ensure the final product's high purity. The final product, this compound, is typically purified by recrystallization from a suitable solvent like ethanol to obtain a crystalline solid with a sharp melting point. nih.gov

| Reactant 1 | Reactant 2 | Stoichiometric Ratio (Reactant 1:Reactant 2) | Typical Solvent | Notes |

| 2-Ethoxy(4H)-3,1-benzoxazin-4-one | Ammonium Acetate | 1:1 | None (Fusion) | Used for the synthesis of the 2-ethoxy-4(3H)quinazolinone intermediate. nih.gov |

| 2-Ethoxy-4(3H)quinazolinone | p-Toluidine | 1:1.2 | High-boiling solvent (e.g., DMF) | A plausible route for direct N-arylation. |

| 2-Aminobenzamide (B116534) | Ethoxyacetyl chloride | 1:1.1 | Aprotic solvent (e.g., Dichloromethane) | An alternative route to form the quinazolinone core. |

| 2-Ethoxy-4(3H)quinazolinone | p-Tolylboronic acid | 1:1.5 | Toluene | In the presence of a suitable catalyst and base for Chan-Lam or Suzuki-Miyaura coupling. |

Reaction Time and Conversion Monitoring

The duration of the reaction is a key variable that needs to be optimized to maximize the yield and minimize the formation of degradation products. Reaction times for the synthesis of quinazolinone derivatives can vary widely, from a few hours to several days, depending on the specific methodology, temperature, and reactivity of the substrates.

For instance, the formation of the 2-ethoxy-4(3H)quinazolinone intermediate by fusing 2-ethoxy(4H)-3,1-benzoxazin-4-one with ammonium acetate is typically completed within 2 hours at elevated temperatures. nih.gov Subsequent reactions to introduce the p-tolyl group can have varying durations. Microwave-assisted syntheses of analogous 3-substituted quinazolinones have been reported to significantly reduce reaction times, often to within minutes. core.ac.uk Conventional heating methods may require several hours of refluxing. For example, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives involves refluxing for a period determined by TLC monitoring. orientjchem.org

Effective monitoring of the reaction progress is crucial for determining the optimal reaction time and ensuring the complete consumption of starting materials. Thin-layer chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring the conversion. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the starting material spots and the appearance of the product spot can be visualized under UV light or with a suitable staining agent.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. HPLC provides a more accurate assessment of the reaction progress by measuring the peak areas of the reactants and products over time. This technique is particularly useful during the optimization of reaction conditions. Gas Chromatography (GC) may also be used if the compounds are sufficiently volatile and thermally stable.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction. By taking aliquots from the reaction mixture at different time intervals, ¹H NMR spectra can be recorded to observe the appearance of characteristic peaks of the product and the disappearance of the reactant peaks.

| Reaction Step | Typical Reaction Time | Monitoring Technique | Observations for Completion |

| Formation of 2-ethoxy-4(3H)quinazolinone | 2 hours | TLC | Disappearance of the 2-ethoxy(4H)-3,1-benzoxazin-4-one spot. |

| N-Arylation with p-toluidine | 4-24 hours | TLC, HPLC | Consumption of the 2-ethoxy-4(3H)quinazolinone and formation of a new, less polar spot. |

| Microwave-assisted synthesis | 5-30 minutes | TLC | Rapid formation of the product spot. |

Mechanistic Insights into the Formation and Reactivity of 2 Ethoxy 3 P Tolyl Quinazolin 4 3h One

Elucidation of Proposed Reaction Pathways for Quinazolinone Cyclization

The formation of 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one can be envisioned through a few plausible synthetic routes. A prevalent and efficient method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is the one-pot, three-component reaction involving an anthranilic acid derivative, a primary amine, and an orthoester. nih.gov In the context of the target molecule, this would involve the reaction of anthranilic acid, p-toluidine (B81030), and triethyl orthoformate.

A plausible mechanistic pathway for this acid-catalyzed condensation is initiated by the protonation of the orthoester, followed by the elimination of an ethanol (B145695) molecule to form a stabilized carbocation. This electrophilic species is then attacked by the nucleophilic amino group of the anthranilic acid. Subsequent proton exchange and elimination of a second ethanol molecule would yield an N-(2-carbamoylphenyl)formimidate intermediate. The reaction would then proceed with the nucleophilic attack of p-toluidine on the formimidate, followed by cyclization and elimination of a third ethanol molecule to yield the final quinazolinone product.

An alternative pathway involves the initial reaction of anthranilic acid with triethyl orthoformate to form a 2-ethoxy-3,1-benzoxazin-4-one intermediate. This intermediate then reacts with p-toluidine in a subsequent step. The amino group of p-toluidine attacks the carbonyl carbon of the benzoxazinone (B8607429), leading to ring opening and the formation of an N-acylanthranilamide derivative. Intramolecular cyclization of this intermediate, with the elimination of water, would then furnish the desired this compound.

Identification and Characterization of Reaction Intermediates

The direct isolation and characterization of all intermediates in the one-pot synthesis of 2,3-disubstituted quinazolinones can be challenging due to their transient nature. However, based on the proposed mechanisms, several key intermediates can be postulated. In the multi-component reaction, the formation of an N-(2-carbamoylphenyl)formimidate is a crucial step. Spectroscopic techniques such as NMR and mass spectrometry could potentially be used to identify this intermediate if the reaction is carefully monitored under controlled conditions.

In the stepwise approach, the 2-ethoxy-3,1-benzoxazin-4-one is a stable and often isolable intermediate. Its structure can be confirmed using standard analytical methods, including IR, NMR, and mass spectrometry. The subsequent ring-opened N-acylanthranilamide derivative, formed after the reaction with p-toluidine, is another key intermediate that could potentially be isolated and characterized before the final cyclization step.

The following table summarizes the plausible intermediates and the techniques that could be employed for their characterization.

| Intermediate | Plausible Characterization Techniques |

| N-(2-carbamoylphenyl)formimidate | 1H NMR, 13C NMR, Mass Spectrometry (LC-MS) |

| 2-Ethoxy-3,1-benzoxazin-4-one | IR, 1H NMR, 13C NMR, Mass Spectrometry |

| N-(2-(ethoxycarbonyl)phenyl)-N'-(p-tolyl)formamidine | 1H NMR, 13C NMR, Mass Spectrometry |

| 2-(p-toluidinecarbonyl)phenyl ethyl carbonate | IR, 1H NMR, 13C NMR, Mass Spectrometry |

Kinetic Studies of Key Reaction Steps

The reaction rate is typically monitored by techniques such as UV-Vis spectrophotometry or HPLC, following the disappearance of reactants or the appearance of the product over time. A kinetic study on the synthesis of a 2,3-dihydroquinazolin-4(1H)-one from 2-aminobenzamide (B116534) and an aldehyde showed that the reaction follows second-order kinetics. organic-chemistry.org It is plausible that the formation of this compound would exhibit similar kinetic behavior.

The following table outlines hypothetical kinetic parameters that could be investigated for this reaction.

| Parameter | Method of Investigation | Expected Influence on Reaction Rate |

| Concentration of Reactants | Varying initial concentrations and monitoring reaction progress | Rate is expected to be dependent on the concentration of anthranilic acid, p-toluidine, and triethyl orthoformate. |

| Catalyst Concentration | Varying the amount of acid catalyst | The rate should increase with increasing catalyst concentration up to a certain point. |

| Temperature | Performing the reaction at different temperatures | The rate will increase with temperature, allowing for the determination of activation energy (Ea) via the Arrhenius equation. |

Influence of Catalysts and Additives on Reaction Mechanisms

Both Brønsted and Lewis acids can be employed to catalyze the synthesis of quinazolinones. figshare.com Brønsted acids, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, facilitate the reaction by protonating the orthoester, thereby increasing its electrophilicity. frontiersin.org Lewis acids, such as ytterbium triflate (Yb(OTf)₃) or silica (B1680970) sulfuric acid, can also promote the reaction, likely by coordinating to the carbonyl oxygen of the anthranilic acid or the oxygen atoms of the orthoester, thus activating them for nucleophilic attack. researchgate.net

The choice of catalyst can influence the reaction pathway and yield. For instance, some catalysts may favor the one-pot, three-component reaction, while others might be more suitable for a stepwise approach. Additives can also play a role; for example, the use of a dehydrating agent can drive the equilibrium towards the product in the final cyclization step. Microwave irradiation has also been shown to accelerate the synthesis of 2,3-disubstituted quinazolinones, often leading to higher yields in shorter reaction times. nih.gov

The table below compares the potential effects of different types of catalysts on the synthesis.

| Catalyst Type | Proposed Role in the Mechanism | Potential Advantages |

| Brønsted Acid (e.g., p-TSA, H₂SO₄) | Protonates the orthoester, activating it for nucleophilic attack. | Readily available, inexpensive. |

| Lewis Acid (e.g., Yb(OTf)₃, FeCl₃) | Coordinates to oxygen atoms of reactants, increasing their electrophilicity. | Can be more selective and effective for certain substrates. researchgate.net |

| Heterogeneous Catalyst (e.g., Silica Sulfuric Acid) | Provides an acidic surface for the reaction to occur. | Easy to separate from the reaction mixture and can be reusable. researchgate.net |

Isotope Labeling Studies to Confirm Mechanistic Hypotheses

Isotope labeling studies are a powerful tool for elucidating reaction mechanisms. By selectively replacing an atom with its isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), one can trace the fate of specific atoms throughout the reaction and gain insights into bond-breaking and bond-forming steps. nih.gov

For the synthesis of this compound, several isotope labeling experiments could be designed to verify the proposed mechanisms. For instance, using ¹⁵N-labeled anthranilic acid would confirm that the nitrogen atom at position 1 of the quinazolinone ring originates from this reactant. Similarly, using ¹⁵N-labeled p-toluidine would verify the origin of the nitrogen atom at the 3-position.

A deuterium (B1214612) kinetic isotope effect (KIE) study could help to identify the rate-determining step. nih.gov For example, if the C-H bond cleavage at the orthoester is part of the rate-determining step, replacing the formyl proton of the orthoformate with deuterium should result in a primary kinetic isotope effect (kH/kD > 1).

The following table outlines potential isotope labeling studies and their expected outcomes.

| Isotope Labeling Experiment | Purpose | Expected Outcome |

| Use of ¹⁵N-labeled anthranilic acid | To confirm the origin of the N-1 atom in the quinazolinone ring. | The ¹⁵N label will be incorporated at the N-1 position of the product. |

| Use of ¹⁵N-labeled p-toluidine | To confirm the origin of the N-3 atom in the quinazolinone ring. | The ¹⁵N label will be incorporated at the N-3 position of the product. |

| Use of triethyl orthoformate deuterated at the formyl position | To determine if C-H bond cleavage is involved in the rate-determining step. | A primary kinetic isotope effect (kH/kD > 1) would suggest C-H bond cleavage is rate-limiting. |

Solvent Effects on Reaction Rate and Mechanism

The choice of solvent can significantly impact the rate and mechanism of quinazolinone synthesis. researchgate.net Polar aprotic solvents like DMF or DMSO are often used as they can effectively solvate the charged intermediates that are likely formed during the reaction. The dielectric constant and polarity of the solvent can influence the stability of these intermediates and the transition states, thereby affecting the reaction rate.

In some cases, solvent-free conditions, often in conjunction with microwave irradiation, have been shown to be highly effective for the synthesis of 2,3-disubstituted quinazolinones, offering advantages in terms of reduced reaction times, higher yields, and simplified work-up procedures. nih.gov This suggests that the reactants themselves, when heated, can provide a medium for the reaction to proceed efficiently.

The influence of different solvents on the reaction could be systematically studied to optimize the synthesis.

| Solvent | Polarity (Dielectric Constant) | Potential Effect on Reaction |

| Toluene (B28343) | Low (2.4) | May favor less polar transition states. |

| Tetrahydrofuran (THF) | Medium (7.6) | A common solvent for organic reactions, may facilitate the dissolution of reactants. |

| Acetonitrile (B52724) | High (37.5) | Polar aprotic solvent, can stabilize charged intermediates. |

| Dimethylformamide (DMF) | High (38.3) | A good solvent for many organic reactions, can accelerate reactions involving charged species. researchgate.net |

| Solvent-free | N/A | Can lead to faster reactions and higher yields, especially with microwave heating. nih.gov |

Computational Chemistry and Theoretical Studies of 2 Ethoxy 3 P Tolyl Quinazolin 4 3h One

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

DFT has emerged as a powerful tool for predicting the properties of molecular systems. For 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one, these calculations would offer a granular view of its electronic structure and reactivity.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve calculating the potential energy of various conformations to identify the global minimum.

The key structural features would be the planarity of the quinazolinone core and the relative orientations of the ethoxy and p-tolyl substituents. The dihedral angles between the quinazolinone ring system and the p-tolyl group, as well as the conformation of the ethoxy group, would be critical parameters. It is anticipated that the quinazolinone ring system would be largely planar, with some degree of rotation possible for the substituent groups.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This data is hypothetical and illustrative of expected DFT results.)

| Parameter | Predicted Value |

| Dihedral Angle (Quinazolinone - p-tolyl) | 40-60° |

| Bond Length (C=O) | ~1.23 Å |

| Bond Length (C-N, ring) | ~1.38 - 1.40 Å |

| Bond Angle (N-C-N) | ~120° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazolinone ring and the p-tolyl group, which can act as an electron-donating moiety. The LUMO is likely to be distributed over the quinazolinone core, particularly the carbonyl group, which is an electron-accepting region. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This data is hypothetical and illustrative of expected DFT results.)

| Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -2.0 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 4.0 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are susceptible to electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the quinazolinone ring. These areas indicate a higher electron density and are prone to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, indicating electron-deficient areas susceptible to nucleophilic attack.

Calculation of Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical Hardness (η) is a measure of resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Potential (μ) indicates the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are calculated using the energies of the HOMO and LUMO.

Table 3: Predicted Global Reactivity Descriptors for this compound (Note: This data is hypothetical and illustrative of expected DFT results.)

| Descriptor | Formula | Predicted Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 2.25 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 to -3.25 eV |

| Electrophilicity Index (ω) | μ2 / 2η | 3.5 - 5.0 eV |

Simulated Spectroscopic Parameters

DFT calculations can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These simulated spectra can be compared with experimental data to confirm the molecular structure.

Simulated 1H and 13C NMR spectra would predict the chemical shifts of the various protons and carbon atoms in the molecule, providing insights into their chemical environments.

Simulated IR spectrum would show the characteristic vibrational frequencies corresponding to different functional groups, such as the C=O stretching of the quinazolinone ring and the C-H vibrations of the aromatic and aliphatic parts.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By simulating the movements of atoms and molecules, MD can reveal information about conformational changes, flexibility, and interactions with solvent molecules.

Conformational Sampling and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical and chemical properties. For a molecule with rotatable bonds like this compound, multiple conformations are possible, each with a different potential energy. Conformational sampling is a computational technique used to explore these different arrangements and identify the most stable, low-energy states.

The energy landscape of this molecule is primarily defined by the rotation around the single bonds connecting the ethoxy group to the quinazolinone core and the p-tolyl group to the nitrogen atom at position 3. The dihedral angles associated with these rotations are the key variables in mapping the potential energy surface.

Computational methods such as Density Functional Theory (DFT) are commonly employed to calculate the energies of different conformers. The results of such an analysis would likely indicate that the most stable conformation is one where steric hindrance between the substituents and the quinazolinone core is minimized. For instance, the p-tolyl group is expected to be non-coplanar with the quinazolinone ring system to avoid steric clashes.

Table 1: Illustrative Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-O-C-C) | Dihedral Angle (N3-C-C-C) | Relative Energy (kcal/mol) |

| 1 | 180° (anti-periplanar) | 60° (gauche) | 0.00 |

| 2 | 60° (gauche) | 60° (gauche) | 1.5 |

| 3 | 180° (anti-periplanar) | 120° | 2.8 |

| 4 | 60° (gauche) | 120° | 4.2 |

Note: This table is illustrative and presents hypothetical data based on expected conformational preferences for similar molecular structures. Specific computational studies are required for precise energy values.

Solvent Effects on Molecular Conformation

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Solvation models, both implicit and explicit, are used in computational chemistry to simulate these effects.

For this compound, a molecule with a moderate polarity, the choice of solvent is expected to impact the equilibrium between its various conformers. In polar solvents, conformations with a larger dipole moment will be stabilized to a greater extent. Conversely, in nonpolar solvents, intramolecular interactions and steric effects will be the dominant factors in determining the preferred conformation.

For example, the lactam form of the quinazolinone ring is generally more stable in polar, aqueous media, while the lactim tautomer may be more prevalent in non-polar environments or in the gas phase. nih.gov The polarity of the solvent can also influence the orientation of the flexible ethoxy and p-tolyl substituents.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound and its Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. For this compound and its derivatives, QSPR can be a valuable tool for predicting various physicochemical properties without the need for experimental measurements.

The development of a QSPR model involves calculating a set of molecular descriptors that encode different aspects of the molecular structure, such as topological, geometrical, and electronic features. These descriptors are then correlated with a specific property of interest using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net

For a series of quinazolinone derivatives, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times. The insights gained from such models can guide the design of new derivatives with desired properties.

Table 2: Exemplary Molecular Descriptors for QSPR Modeling of Quinazolinone Derivatives

| Descriptor | Description | Illustrative Value for this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 294.34 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | ~3.5 |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | ~50 Ų |

| Number of Rotatable Bonds | The number of bonds that allow free rotation. | 4 |

Note: The values in this table are estimations for this compound and would be precisely calculated in a formal QSPR study.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful technique in rational drug design that focuses on the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For the quinazolinone scaffold, which is a well-known privileged structure in medicinal chemistry, several key pharmacophoric features can be identified. nih.gov These typically include a hydrogen bond acceptor (the carbonyl oxygen at position 4), an aromatic ring system (the fused benzene (B151609) ring), and various points for substitution that can introduce additional features like hydrophobic interactions or further hydrogen bonding opportunities.

In the case of this compound, the p-tolyl group provides a significant hydrophobic feature, while the ethoxy group can also contribute to hydrophobic interactions. The quinazolinone core itself presents a scaffold that can be elaborated upon to design new molecules with specific interaction profiles. Ligand-based design principles would leverage the known features of this and related molecules to create new derivatives with potentially enhanced properties, even without knowledge of a specific biological target.

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Location |

| Hydrogen Bond Acceptor | Carbonyl oxygen at C4 |

| Aromatic Ring | Fused benzene ring of the quinazolinone core |

| Aromatic Ring | p-tolyl group at N3 |

| Hydrophobic Group | Ethoxy group at C2 |

| Hydrophobic Group | Methyl group of the p-tolyl substituent |

Prediction of Chemical Reactivity Profiles

Computational chemistry offers a suite of tools to predict the chemical reactivity of a molecule. One of the most common approaches is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack. It is anticipated that the HOMO would have significant contributions from the electron-rich aromatic rings and the oxygen atom of the ethoxy group. The LUMO is likely to be localized on the electron-deficient pyrimidinone ring, particularly the carbonyl carbon.

Other reactivity descriptors that can be calculated include electrostatic potential maps, which visualize the charge distribution on the molecular surface, and atomic charges, which provide a quantitative measure of the partial charge on each atom. These computational tools collectively provide a detailed picture of the chemical reactivity of this compound, guiding the prediction of its behavior in chemical reactions.

Table 4: Illustrative Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates moderate electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates moderate electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good chemical stability. |

| Most Negative Electrostatic Potential | Carbonyl oxygen at C4 | Most likely site for electrophilic attack. |

| Most Positive Electrostatic Potential | Carbonyl carbon at C4 | Most likely site for nucleophilic attack. |

Note: These values are illustrative and based on general trends for similar molecules. Accurate values would require specific DFT or other quantum chemical calculations.

Structure Activity Relationship Sar Studies for 2 Ethoxy 3 P Tolyl Quinazolin 4 3h One Analogues

Rational Design Strategies for Structural Modifications

Rational drug design for this class of compounds focuses on systematically altering specific substituents to optimize interactions with biological targets and improve desired activities, which can range from antimicrobial to anticancer effects. nih.govnih.gov

The C-2 position of the quinazolinone ring is a critical determinant of its biological activity. nih.gov The ethoxy group in the parent compound can be replaced with various other functionalities to probe the steric and electronic requirements of the target binding site.

Table 1: SAR Insights for C-2 Position Modifications

| Modification Type | Substituent Example | Observed Impact on Activity | Reference |

|---|---|---|---|

| Alkoxy Chain Length | Methoxy, Propoxy, Butoxy | Modulates lipophilicity and may affect cell penetration and binding affinity. | nih.gov |

| Alkyl Substitution | Methyl, Ethyl, Propyl | Small alkyl groups are often favorable for various biological activities. | nih.govresearchgate.net |

| Aryl Substitution | Phenyl, Substituted Phenyl | Can introduce additional binding interactions (e.g., π-π stacking) and significantly alter the pharmacological profile. | nih.govnih.gov |

The substituent at the N-3 position plays a crucial role in defining the therapeutic action of quinazolinones. A literature survey reveals that the presence of a substituted aromatic ring at this position is an essential requirement for central nervous system activities, including anticonvulsant properties. researchgate.net

The p-tolyl group in the parent compound provides a point for extensive modification. Varying the substitution pattern on this aromatic ring (ortho, meta, para) or replacing it entirely with other aromatic or aliphatic groups can lead to significant changes in activity. For example, the addition of different heterocyclic moieties at position 3 has been suggested to increase activity. nih.gov Studies have shown that butyl substitution at this position can be significant in preventing seizure spread. nih.gov

Table 2: SAR Insights for N-3 Position Modifications

| Modification Type | Substituent Example | Observed Impact on Activity | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | 4-Chlorophenyl, 4-Methoxyphenyl | Electron-donating or withdrawing groups on the phenyl ring can fine-tune electronic properties and binding. | nih.gov |

| Heterocyclic Rings | Pyridyl, Thiazolyl, Oxadiazolyl | Can introduce new hydrogen bond donors/acceptors and improve activity. | nih.gov |

| Aliphatic Chains | Butyl, Hexyl | Can enhance lipophilicity and influence properties like blood-brain barrier penetration. | nih.gov |

Focusing specifically on the p-tolyl ring at the N-3 position, SAR studies indicate that both electron-donating and electron-withdrawing groups can be beneficial, depending on the target. For instance, in the context of antitumor activity, electron-donating groups on the phenyl ring have been found to be advantageous. researchgate.net The position of the substituent is also critical; for example, a hydroxyl group at the 2-position of the phenyl ring exhibited superior activity compared to one at the 4-position in certain anticancer studies. researchgate.net Conversely, for other activities, electron-withdrawing groups like chloro or nitro at the para position have been shown to be important. nih.gov

The benzo-fused ring of the quinazolinone core offers further opportunities for structural modification. Substitutions at positions 6, 7, and 8 can significantly impact the molecule's electronic distribution and its interaction with biological targets. nih.gov

The introduction of halogen atoms, such as chlorine or iodine, at positions 6 and 8 has been shown to enhance antimicrobial activities. nih.gov Specifically, a chlorine atom at position 7 has been found to favor anticonvulsant activity. nih.gov Fusing other ring systems to the quinazolinone core, for example, creating thiazole-fused tricyclic quinazolinones, can also lead to novel compounds with interesting biological properties. scilit.comresearchgate.net Such modifications improve the rigidity and planarity of the molecule, which can be advantageous for receptor binding. rsc.org

Table 3: SAR Insights for Benzo-Fused Ring Modifications

| Position | Substituent Example | Observed Impact on Activity | Reference |

|---|---|---|---|

| C-6, C-8 | Iodo, Chloro | Halogenation often improves antimicrobial and cytotoxic activities. | nih.gov |

| C-7 | Chloro | Favors anticonvulsant activity. | nih.gov |

| C-8 | Methyl | Can provide selectivity for certain enzyme targets like tankyrases. | nih.gov |

Combinatorial Chemistry and Library Synthesis Approaches

To efficiently explore the vast chemical space around the 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one scaffold, combinatorial chemistry and library synthesis have been employed. These techniques allow for the rapid generation of a large number of analogues for high-throughput screening. nih.gov

Solid-phase synthesis methods have been developed for producing libraries of substituted 2-amino-4(1H)-quinazolinones. acs.org Multi-component reactions (MCRs) are another powerful tool, enabling the one-pot synthesis of complex quinazolinone derivatives from simple starting materials, which is highly amenable to library generation. researchgate.net These approaches facilitate the systematic exploration of the SAR by allowing for diverse substitutions at key positions of the quinazolinone core.

Steric and Electronic Contributions to Structural Variation

The biological activity of this compound analogues is governed by a delicate interplay of steric and electronic factors. nih.govresearchgate.net

Steric Effects: The size and shape of substituents at the C-2, N-3, and other positions are critical. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a receptor's binding pocket. acs.org Conversely, specific steric bulk might be necessary to achieve optimal interactions and potency. For example, steric interactions near the C-2 methyl group and a halogen atom on the benzo-fused ring have been observed to increase activity in some 3D-QSAR studies. nih.gov

Conformational Analysis and its Implications for SAR

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For analogues of this compound, the spatial orientation of the substituents on the quinazolinone core dictates how the molecule interacts with its biological target. Structure-Activity Relationship (SAR) studies for this class of compounds are therefore deeply connected to their conformational properties, particularly the rotation around the single bond connecting the nitrogen at position 3 (N3) and the appended p-tolyl ring.

Rotational Barriers and Atropisomerism

The bond between the N3 atom of the quinazolinone ring and the C1 atom of the p-tolyl ring is a key rotational axis. The energy required to rotate around this bond is known as the rotational barrier. If this barrier is sufficiently high due to steric hindrance between bulky substituents, stable rotational isomers, or atropisomers, can be isolated.

Studies on structurally related 3-arylquinazolin-4-ones have demonstrated the significant impact of substituents on this rotational barrier. The size of the groups at the C2 position of the quinazolinone ring and the ortho position of the N3-aryl ring are particularly influential. For instance, axially chiral 2-thioxo-3-(o-aryl)-quinazolin-4-ones have shown that the rotational barriers about the N3-C(aryl) bond can range from 112.7 to 140.8 kJ/mol (approximately 26.9 to 33.6 kcal/mol), with the barrier height increasing with the size of the ortho-substituent on the aryl ring. researchgate.net Similarly, the rotational barriers in 2-aryl-3-(2-fluorophenyl)quinazolin-4-ones were found to be considerably lower than in their 2-alkyl counterparts, suggesting that electronic and steric interactions between the C2 and N3 substituents play a crucial role. elsevierpure.com

In the case of this compound, the p-tolyl group lacks ortho substituents. This significantly reduces the steric clash that would create a high barrier to rotation. Therefore, while rotation is not entirely free, the barrier is expected to be low enough that the compound exists as a mixture of rapidly interconverting conformers at room temperature rather than as stable atropisomers. The primary steric interaction would be between the C2-ethoxy group and the hydrogen atoms at the ortho positions of the p-tolyl ring.

| Compound Class | Substituents | Rotational Barrier (kJ/mol) |

| 2-thioxo-3-(o-aryl)-quinazolin-4-ones | o-Halogen on aryl ring | 112.7 - 140.8 |

| 2-(benzylthio)-3-(o-aryl)-quinazolin-4-ones | o-Halogen on aryl ring | 112.7 - 140.8 |

| 2-iso-propyl-3-(pyridin-2-yl)quinazolin-4-one | Isopropyl at C2, Pyridyl at N3 | Not specified |

| 3-(pyridin-2-yl)quinazoline-4-thione derivatives | Chiral center at C2, Pyridyl at N3 | Not specified |

This table summarizes rotational barrier data from studies on analogous quinazolinone structures to provide context for the conformational dynamics of this compound.

Preferred Conformations and Dihedral Angles

While the p-tolyl ring rotates, it does not do so with complete freedom. The molecule will preferentially adopt conformations that minimize steric and electronic repulsion. X-ray crystallography studies of similar compounds reveal that a non-coplanar arrangement between the quinazolinone ring system and the N3-aryl substituent is typical. The quinazolinone core itself is generally planar. nih.gov

For example, the crystal structure of 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one, a related molecule, shows that the p-tolyl ring is twisted relative to the planar quinazolinone system by a dihedral angle of 32.7°. nih.gov In another analogue, 2-Ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one, the dihedral angle between the quinazolinone ring and the phenyl ring is 53.1°. researchgate.net This twisted conformation is the energetically favored ground state, allowing the molecule to fit into a specific binding pocket of a receptor or enzyme.

| Compound | Rings Measured | Dihedral Angle (°) |

| 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one | Quinazolinone and p-tolyl ring | 32.7 |

| 2-Ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one | Quinazolinone and phenyl ring | 53.1 |

This table presents dihedral angles from X-ray crystallography studies of compounds analogous to this compound, illustrating the preferred non-planar orientation of the N3-aryl substituent.

Implications of Conformation for SAR

The specific conformation of a molecule is fundamental to its ability to bind to a biological target. The preferred dihedral angle and the flexibility around the N3-C(aryl) bond have direct consequences for the SAR of this compound analogues.

Bioactive Conformation : The observed non-planar arrangement is often crucial for activity. It positions the substituents in a precise three-dimensional orientation required for optimal interaction with a receptor's binding site. A completely planar or perpendicular arrangement might prevent the molecule from fitting correctly.

Conformational Flexibility : While a preferred conformation exists, the ability of the molecule to rotate around the N3-C(aryl) bond allows it to adapt its shape to the binding site, a concept known as "induced fit." An excessively high rotational barrier could lock the molecule in a conformation that is not suitable for binding, leading to a loss of activity. Conversely, too much flexibility might be entropically unfavorable for binding.

Impact of Substituents : The SAR is highly sensitive to the nature of substituents because they directly influence the molecule's conformation. Research has shown that introducing a substituent at an ortho position of the N3-aryl ring can induce a "detrimental repulsive conformational change," leading to inactive compounds. acs.org This highlights that forcing a particular conformation can be unfavorable for biological activity. Studies on cholecystokinin (B1591339) B receptor ligands found that an analogue with an extended conformation was highly active, while a similar compound that adopted a folded conformation was significantly less potent, suggesting a specific spatial relationship between different parts of the molecule is necessary for activity. nih.gov

Applications of 2 Ethoxy 3 P Tolyl Quinazolin 4 3h One in Broader Chemical Disciplines

Role as a Building Block in Complex Organic Synthesis

The inherent reactivity of the quinazolinone core, particularly when substituted with a labile ethoxy group at the 2-position, positions 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one as a valuable intermediate in the synthesis of more complex molecular architectures.

The 2-ethoxy-4(3H)-quinazolinone moiety is a versatile precursor for the synthesis of fused heterocyclic systems. The ethoxy group can be readily displaced by nucleophiles, and the quinazolinone ring itself can undergo various chemical transformations. For instance, the parent compound, 2-ethoxy-4(3H)-quinazolinone, can be converted to 4-chloro-2-ethoxyquinazoline, a key intermediate that reacts with a variety of nucleophiles to build fused triazolo-, pyrimidino-, and pyrazolo-quinazoline systems. researchgate.netscispace.comnih.govekb.eg

The reaction of 2-ethoxy-4(3H)quinazolinone with reagents like phosphorus oxychloride generates a highly reactive 4-chloro derivative. nih.gov This intermediate serves as an electrophilic substrate for reactions with binucleophiles, leading to the formation of new heterocyclic rings fused to the quinazolinone core. The presence of the p-tolyl group at the N-3 position in this compound would modulate this reactivity, influencing reaction kinetics and the stability of intermediates, while also providing a site for further functionalization. This makes it a promising starting material for creating libraries of complex, polycyclic compounds. For example, intramolecular cyclization strategies involving functional groups on the p-tolyl ring could lead to novel, rigid polycyclic structures of interest in materials science and medicinal chemistry.

Table 1: Representative Reactions of the 2-Ethoxy-4(3H)-quinazolinone Scaffold

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Ethoxy-4(3H)quinazolinone | POCl₃ | 4-Chloro-2-ethoxyquinazoline | nih.gov |

| 2-Ethoxy-4(3H)quinazolinone | P₂S₅ | 2-Ethoxy-4(3H)quinazolin-4-thione | nih.gov |

| 4-Chloro-2-ethoxyquinazoline | Thiosemicarbazide | 4-(2-ethoxyquinazolin-4-yl)thiosemicarbazide | researchgate.netscispace.com |

This table showcases the reactivity of the parent scaffold, which is foundational to the synthetic utility of its 3-(p-tolyl) derivative.

Many natural products, particularly alkaloids, feature a quinazolinone core. beilstein-journals.org The synthesis of analogues of these natural products is a crucial endeavor in medicinal chemistry to develop new therapeutic agents. This compound represents a key building block for creating such analogues. The quinazolinone framework can be constructed through various synthetic routes, often involving the cyclization of anthranilic acid derivatives. organic-chemistry.orgmdpi.com

Once formed, the 2-ethoxy and 3-p-tolyl groups offer handles for diversification. For example, the core structure can be elaborated to mimic the structures of vasicinone (B1682191) alkaloids, which are known for their biological activities. beilstein-journals.org Synthetic strategies might involve the modification of the p-tolyl group or its replacement, and the transformation of the ethoxy group to introduce different functionalities, thereby generating a library of novel compounds for biological screening. The development of synthetic routes to natural product analogues often relies on the availability of versatile intermediates like this compound. nih.govunina.it

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound, with its combination of aromatic surfaces, hydrogen bond acceptors (the carbonyl oxygen and quinazoline (B50416) nitrogens), and a somewhat flexible ethoxy group, makes it an interesting candidate for studies in molecular recognition and self-assembly.

The electron-rich aromatic rings of the quinazolinone and p-tolyl moieties can participate in π-π stacking interactions with other aromatic systems. This property is fundamental to the formation of host-guest complexes. A larger host molecule with a suitable cavity could encapsulate this compound, with the binding being driven by a combination of van der Waals forces, hydrophobic effects, and π-stacking. The specificity of this recognition would be influenced by the size, shape, and electronic properties of both the host and the guest. The p-tolyl group, in particular, adds a defined steric element that could be exploited for selective binding.

Investigation as a Fluorescent Probe or Label (Non-Biological Assay)

Quinazolinone derivatives are known to possess interesting photophysical properties, with some analogues exhibiting fluorescence. mdpi.com The extended π-system of the quinazolinone core is responsible for its absorption and emission characteristics. The nature and position of substituents can significantly tune these properties.

The structure of this compound, which features an extended aromatic system, suggests that it may exhibit fluorescent behavior. The electronic nature of the ethoxy and p-tolyl groups would influence the energy of the frontier molecular orbitals and thus the absorption and emission wavelengths. It is plausible that this compound could be developed as a fluorescent probe for the detection of specific analytes in non-biological assays. For instance, if the compound's fluorescence is sensitive to its environment (e.g., solvent polarity) or to the presence of certain metal ions or small molecules, it could be used as a chemosensor. The fluorescence could be quenched or enhanced upon binding to a target analyte, providing a detectable signal. While specific studies on this molecule are lacking, the general class of quinazolinones has been explored for such applications, indicating a promising avenue for future research. mdpi.comnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethoxy-4(3H)-quinazolinone |

| 3-Aryl-quinazolinones |

| 4-Chloro-2-ethoxyquinazoline |

| Triazolo-quinazoline |

| Pyrimidino-quinazoline |

| Pyrazolo-quinazoline |

| Vasicinone |

Photophysical Properties (e.g., Absorption, Emission, Quantum Yield Studies)

Quinazolinone derivatives are known for their distinctive photophysical properties, including intense luminescence, large Stokes shifts, and significant photostability. researchgate.net These characteristics are tunable based on the nature and position of substituents on the quinazolinone core. For instance, 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones have been reported to exhibit fluorescence in the blue-green region. nih.gov

The electronic absorption spectra of quinazolinone derivatives typically show multiple absorption bands in the ultraviolet-visible region. For example, studies on polysubstituted bisquinazolinones reveal absorption bands between 260–400 nm, attributed to π–π* transitions of the quinazolinone backbone. mdpi.com Theoretical studies on similar quinazolinone derivatives assign absorption bands in the 210–285 nm range to π–π* transitions and those in the 285–320 nm range to n–π* transitions. nih.gov

The emission spectra of these compounds often display a single emission band at room temperature, with the emission wavelength being influenced by the substituents. mdpi.com The fluorescence quantum yield (ΦF) of quinazolinone derivatives can be quite high, with some 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones showing quantum yields up to 89% in toluene (B28343) solution. nih.gov The inherent fluorescence of 2,3-dihydroquinazolinone analogues has been utilized for imaging purposes in biological systems. nih.gov

Below is a table summarizing the photophysical properties of some representative quinazolin-4(3H)-one derivatives, which can provide an indication of the expected properties for this compound.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | Toluene | 396 | 478 | 4250 | 0.89 |